Product packaging for (R)-1-Ethyl-5-isopropylpiperazin-2-one(Cat. No.:)

(R)-1-Ethyl-5-isopropylpiperazin-2-one

Cat. No.: B14043137
M. Wt: 170.25 g/mol
InChI Key: YPIOOFDEKXGYAZ-QMMMGPOBSA-N
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Description

Significance of Chiral Nitrogen-Containing Heterocycles in Contemporary Organic Synthesis

Nitrogen-containing heterocycles are ubiquitous in nature and form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their structural diversity and ability to engage in various intermolecular interactions, such as hydrogen bonding, make them ideal candidates for drug design.

The introduction of chirality into these heterocyclic frameworks adds a crucial layer of complexity and specificity. Chiral molecules can interact differently with biological targets, which are themselves chiral. This can lead to significant differences in efficacy, metabolism, and toxicity between enantiomers. Consequently, the development of synthetic methods to access enantiomerically pure nitrogen-containing heterocycles is a major focus of modern organic synthesis.

The Piperazin-2-one (B30754) Moiety as a Versatile and Privileged Chemical Scaffold

The piperazin-2-one core is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a foundation for the development of a wide range of therapeutic agents. The piperazin-2-one structure offers a unique combination of features:

Structural Rigidity: The cyclic nature of the piperazinone ring imparts a degree of conformational constraint, which can be advantageous for binding to specific protein targets.

Hydrogen Bonding Capabilities: The presence of both a hydrogen bond donor (the N-H group, if unsubstituted) and a hydrogen bond acceptor (the amide carbonyl group) allows for key interactions with biological macromolecules.

Sites for Functionalization: The nitrogen atoms and the carbon backbone of the piperazin-2-one ring can be readily functionalized, allowing for the systematic modification of the molecule's properties to optimize its biological activity.

The versatility of the piperazin-2-one scaffold is evident in its presence in a number of bioactive compounds.

Importance of Stereochemical Control in the Synthesis of Specific Enantiomers like (R)-1-Ethyl-5-isopropylpiperazin-2-one

As with many biologically active molecules, the three-dimensional arrangement of atoms, or stereochemistry, is critical for the function of piperazin-2-one derivatives. The synthesis of a single enantiomer, such as this compound, requires precise control over the stereochemical outcome of the reactions used to construct the molecule.

The development of asymmetric catalytic methods has been instrumental in the synthesis of chiral piperazin-2-ones. dicp.ac.cnrsc.org These methods employ chiral catalysts to favor the formation of one enantiomer over the other, leading to products with high enantiomeric purity. Some notable approaches include:

Palladium-Catalyzed Asymmetric Hydrogenation: This method has been successfully used to produce chiral disubstituted piperazin-2-ones with excellent control over both diastereoselectivity and enantioselectivity. dicp.ac.cnrsc.org

Asymmetric Allylic Alkylation: This strategy allows for the enantioselective synthesis of α-substituted piperazin-2-ones. nih.gov

Multicomponent Reactions: The use of chiral aziridine (B145994) aldehydes in multicomponent reactions with isocyanides has provided an efficient route to a variety of chiral piperazinones. nih.gov

The ability to selectively synthesize the (R)- or (S)-enantiomer is crucial for understanding the structure-activity relationship and for developing safe and effective chiral drugs.

Overview of Research Trajectories for Piperazin-2-one Derivatives

Research into piperazin-2-one derivatives is an active and expanding field. Current research trajectories are focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient, selective, and sustainable methods for the synthesis of a diverse range of piperazin-2-one derivatives. This includes the exploration of new catalytic systems and the use of readily available starting materials. thieme.deresearchgate.net

Medicinal Chemistry Applications: The piperazin-2-one scaffold is being extensively explored for the development of new drugs targeting a variety of diseases, including cancer, infectious diseases, and neurological disorders. nih.gov

Peptidomimetics: The constrained conformation of the piperazin-2-one ring makes it an excellent scaffold for the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. rsc.org

Materials Science: The unique structural and electronic properties of piperazin-2-one derivatives are also being investigated for their potential use in the development of new organic materials.

While specific research on this compound is limited, the broader research context of chiral piperazin-2-ones highlights the immense potential of this class of compounds. Further investigation into the synthesis and properties of this specific enantiomer could unveil novel applications in various scientific disciplines.

Physicochemical Properties of a Related Compound

Due to the lack of specific experimental data for this compound, the following table presents computed properties for a structurally similar compound, 1-Ethyl-5-propyl-piperazin-2-one. These values can provide an estimation of the physicochemical characteristics of the target molecule.

PropertyValueSource
Molecular Formula C9H18N2OPubChem
Molecular Weight 170.25 g/mol PubChem
XLogP3 0.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 3PubChem
Exact Mass 170.141913202 DaPubChem
Monoisotopic Mass 170.141913202 DaPubChem
Topological Polar Surface Area 32.3 ŲPubChem
Heavy Atom Count 12PubChem
Complexity 159PubChem

Table 1. Computed Physicochemical Properties of 1-Ethyl-5-propyl-piperazin-2-one. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O B14043137 (R)-1-Ethyl-5-isopropylpiperazin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(5R)-1-ethyl-5-propan-2-ylpiperazin-2-one

InChI

InChI=1S/C9H18N2O/c1-4-11-6-8(7(2)3)10-5-9(11)12/h7-8,10H,4-6H2,1-3H3/t8-/m0/s1

InChI Key

YPIOOFDEKXGYAZ-QMMMGPOBSA-N

Isomeric SMILES

CCN1C[C@H](NCC1=O)C(C)C

Canonical SMILES

CCN1CC(NCC1=O)C(C)C

Origin of Product

United States

Synthetic Methodologies for R 1 Ethyl 5 Isopropylpiperazin 2 One and Chiral Piperazin 2 One Analogs

Asymmetric Catalytic Approaches to Chiral Piperazin-2-ones

The development of asymmetric catalytic methods provides an efficient and atom-economical route to chiral piperazin-2-ones, often overcoming the limitations of classical synthetic pathways. rsc.org These strategies employ chiral catalysts to create stereogenic centers with high levels of enantioselectivity.

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has emerged as a powerful tool for the synthesis of α-substituted piperazin-2-ones. This method allows for the creation of challenging α-secondary and α-tertiary stereocenters. nih.govcaltech.edu The Stoltz group has significantly contributed to this area, demonstrating that differentially N-protected piperazin-2-one (B30754) enolates can undergo allylic alkylation to produce highly enantioenriched products. nih.govnih.gov

The reaction typically utilizes a palladium catalyst, often derived from [Pd2(pmdba)3], in conjunction with a chiral phosphinooxazoline (PHOX) ligand. caltech.edu This catalytic system has proven effective for a range of substrates, including those requiring the formation of α,α-disubstituted piperazin-2-ones. nih.govrsc.org The choice of protecting groups on the nitrogen atoms is crucial for the reaction's success; a benzoyl group on N(1) and a benzyl (B1604629) group on N(4) have been identified as optimal for certain transformations. nih.gov This methodology is not only tolerant of various N-substitutions but also accommodates substitution at the stereocenter, including fused bicyclic systems. caltech.edu The resulting chiral piperazin-2-one products can be further manipulated, for instance, by reduction to the corresponding chiral piperazines, which are valuable in medicinal chemistry. nih.govrsc.org

EntryN(1)-Protecting GroupN(4)-Protecting Groupα-SubstituentYield (%)ee (%)Reference
1Benzoyl (Bz)Benzyl (Bn)Methyl9092 nih.gov
2Benzoyl (Bz)Benzyl (Bn)Propyl8591 nih.gov
3Anisoyl (An)BocH9593 nih.govrsc.org
4Benzoyl (Bz)CbzH8890 nih.gov

Table 1: Selected examples of Pd-catalyzed DAAA for the synthesis of chiral piperazin-2-ones.

Asymmetric hydrogenation of unsaturated precursors, such as pyrazin-2-ols or other unsaturated piperazin-2-ones, represents a direct and efficient route to chiral piperazin-2-ones. dicp.ac.cnnih.govacs.org Both iridium and palladium-based catalytic systems have been successfully employed for this transformation. rsc.orgnih.gov

A notable development is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral 5,6-disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.orgrsc.org This reaction proceeds smoothly for a variety of 5,6-disubstituted pyrazin-2-ols, converting them into piperazin-2-ones in high yields and with enantiomeric excesses (ee) up to 90%. dicp.ac.cn The electronic properties and position of substituents on the aromatic rings of the substrate can influence the enantioselectivity of the reaction. dicp.ac.cn Additionally, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has been developed, affording good enantioselectivities. dicp.ac.cnrsc.org This method has been applied to the synthesis of a wide range of chiral piperazines, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted variants, with up to 96% ee. nih.govresearchgate.net Rhodium-catalyzed transfer hydrogenation has also been explored for the synthesis of related chiral piperidines from pyridinium (B92312) salts. dicp.ac.cnliverpool.ac.uk

Catalyst SystemSubstrate TypeProductYield (%)ee (%)Reference
Pd(TFA)2 / (S)-Segphos5,6-disubstituted pyrazin-2-ols5,6-disubstituted piperazin-2-ones>9584-90 dicp.ac.cn
[Ir(cod)Cl]2 / LigandUnsaturated piperazin-2-onesChiral piperazin-2-onesGood dicp.ac.cnrsc.org
Ir-catalyst / JosiPhos-type ligand3-substituted pyrazinium saltsChiral piperazinesup to 92 researchgate.net

Table 2: Asymmetric hydrogenation approaches to chiral piperazin-2-ones and related structures.

N-Heterocyclic carbene (NHC) organocatalysis has become a powerful strategy for constructing complex molecular architectures. researchgate.net In the context of piperazin-2-one synthesis, NHC-catalyzed enantioselective cycloaddition reactions have been developed to create polycyclic frameworks containing the piperazin-2-one motif. researchgate.netnih.gov

One such example is the diastereoselective and enantioselective [12+2] higher-order cycloaddition of 5H-benzo[a]pyrrolizine-3-carbaldehydes with cyclic sulfonic imines. nih.gov This reaction, mediated by a chiral NHC catalyst, allows for the rapid construction of optically pure polycyclic piperazin-2-ones under mild conditions. nih.gov The success of these reactions relies on the ability of the NHC to generate reactive intermediates, such as the homoenolate, which can then engage in cycloaddition with suitable reaction partners. rsc.org This approach demonstrates the versatility of NHC catalysis in synthesizing structurally complex and medicinally relevant heterocyclic compounds. researchgate.net

Beyond NHCs, other organocatalytic strategies have been devised for the stereoselective synthesis of piperazin-2-ones. nih.govacs.org These methods avoid the use of metals and often proceed through multi-step, one-pot sequences.

A notable example is a one-pot synthesis that involves a sequence of a Knoevenagel reaction, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). nih.govacs.org This process utilizes commercially available aldehydes, (phenylsulfonyl)acetonitrile, a peroxide, and various 1,2-ethylenediamines to afford 3-aryl/alkyl piperazin-2-ones. nih.govacs.org Crucially, two of the three steps are stereoselectively catalyzed by a quinine-derived urea. nih.govacs.org This telescoped catalytic synthesis yields the desired heterocyclic products in good to high yields (38% to 90%) and with excellent enantioselectivity (up to 99% ee). nih.gov This methodology highlights the power of organocatalysis to construct chiral heterocycles from simple starting materials in a highly efficient and enantioselective manner. acs.org

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient pathway to complex molecules like piperazin-2-ones. thieme-connect.comresearchgate.net Metal-promoted cascade transformations have been developed that allow for the formation of three bonds in one process, introducing multiple points of diversity. thieme-connect.combohrium.com

One such synthetic route utilizes a chloro allenylamide, a primary amine, and an aryl iodide in a metal-promoted cascade. thieme-connect.comresearchgate.net This process affords piperazin-2-ones in good yields. The reaction is tolerant of various functional groups on the aryl iodide, including both electron-donating and electron-accepting substituents. thieme-connect.com This methodology is well-suited for combinatorial synthesis due to the introduction of two points of diversity from the primary amine and the aryl iodide. thieme-connect.comresearchgate.net Additionally, transition-metal-free cascade reactions, such as an azide–alkyne cycloaddition/oxetane ring-opening, have been developed for the construction of triazole-fused piperazin-2-ones. rsc.org

Chiral Auxiliary-Based and Chiral Pool-Derived Syntheses of Piperazin-2-ones

Before the widespread adoption of asymmetric catalysis, the synthesis of chiral piperazin-2-ones relied heavily on classical techniques such as the use of chiral auxiliaries and starting materials from the "chiral pool". dicp.ac.cnrsc.orgnih.gov These methods remain relevant and are often used in various synthetic applications.

Chiral auxiliary-based methods involve temporarily incorporating a chiral molecule into the synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is set, the auxiliary is removed. These chiral auxiliary-promoted alkylations and dynamic resolutions have been standard protocols for accessing chiral piperazin-2-ones. dicp.ac.cnnih.gov For example, the synthesis of (3S,6R)-6-ethoxycarbonyl-3-(p-hydroxybenzyl)piperazin-2-one was achieved enantiospecifically, where the chiral C-6 center was generated by the regiospecific protonation of an enamide precursor derived from chiral starting materials. rsc.org While effective, these methods can be less atom-economical than catalytic alternatives as they often require additional steps for the attachment and removal of the auxiliary. rsc.org

Multi-Component and One-Pot Synthetic Protocols for Piperazin-2-one Scaffolds

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic chemistry for the construction of complex molecular architectures from simple starting materials in a single operation. These approaches offer significant advantages in terms of efficiency, atom economy, and reduction of waste compared to traditional multi-step syntheses. The synthesis of piperazin-2-one scaffolds, including chiral derivatives like (R)-1-Ethyl-5-isopropylpiperazin-2-one, can be effectively achieved using these streamlined strategies.

A prominent example of a multi-component approach to piperazin-2-one synthesis is the Ugi four-component reaction (U-4CR). This reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. For the synthesis of a 1,5-disubstituted piperazin-2-one, a bifunctional starting material, such as an N-substituted-1,2-diaminoalkane, can be employed as the amine component. The reaction proceeds through the formation of an α-acylamino carboxamide intermediate, which can then undergo a subsequent intramolecular cyclization to yield the desired piperazin-2-one ring.

The strategic selection of starting materials is crucial for the successful synthesis of the target molecule. For this compound, a plausible Ugi-based one-pot synthesis would involve the following components:

Amine: (R)-N1-ethylpropane-1,2-diamine to introduce the ethyl group at the N1 position and the chiral center at the C5 position.

Carbonyl Compound: Isobutyraldehyde (B47883) to provide the isopropyl group at the C5 position.

Carboxylic Acid: A simple carboxylic acid, such as formic acid or chloroacetic acid, which will be part of the backbone.

Isocyanide: A convertible isocyanide, for instance, 1,1,3,3-tetramethylbutyl isocyanide, which can be efficiently removed after the initial reaction.

The reaction would proceed via an initial condensation of the primary amine of (R)-N1-ethylpropane-1,2-diamine with isobutyraldehyde to form a chiral imine. Subsequent addition of the isocyanide and the carboxylic acid would lead to the Ugi adduct. An in-situ deprotection and intramolecular aminolysis would then furnish the final piperazin-2-one product. The diastereoselectivity of such a process would be of key interest, with the stereochemistry of the final product being influenced by the chiral diamine starting material.

ComponentRole in Final StructureExample
AmineSource of N1-ethyl and C5 chiral center(R)-N1-ethylpropane-1,2-diamine
CarbonylSource of C5-isopropyl groupIsobutyraldehyde
Carboxylic AcidBackbone componentChloroacetic Acid
IsocyanideReaction facilitatortert-Butyl isocyanide

Strategies for the Construction of Specific Substitution Patterns on the Piperazin-2-one Ring

Achieving specific substitution patterns on the piperazin-2-one ring with high stereocontrol is a significant challenge in synthetic organic chemistry. The biological activity of piperazin-2-one derivatives is often highly dependent on the nature and stereochemistry of their substituents. Therefore, the development of methodologies that allow for the precise installation of desired groups at specific positions is of paramount importance.

For the synthesis of this compound, the key challenges are the stereoselective introduction of the isopropyl group at the C5 position and the regioselective installation of the ethyl group at the N1 position.

Stereoselective C5-Substitution:

The chirality at the C5 position can be established by employing a chiral starting material. As mentioned in the multi-component approach, the use of an enantiopure diamine, such as (R)-propane-1,2-diamine, is a common and effective strategy. Subsequent reactions would then build the piperazin-2-one ring around this chiral core.

Alternatively, asymmetric catalytic methods can be employed. For instance, the asymmetric hydrogenation of a suitably substituted pyrazin-2-one precursor could yield a chiral piperazin-2-one. This method allows for the creation of the stereocenter in a controlled manner, often with high enantiomeric excess.

Regioselective N1-Alkylation:

The introduction of the ethyl group at the N1 position can be achieved through several strategies. In a multi-component synthesis, the use of an N-ethylated diamine directly incorporates the desired substituent.

Another common approach is the direct alkylation of a pre-formed piperazin-2-one scaffold. This typically involves the reaction of the piperazin-2-one with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The regioselectivity of this alkylation can be an issue, as both nitrogen atoms of the piperazin-2-one ring are potential sites for alkylation. To achieve selective N1-alkylation, the N4 nitrogen can be protected with a suitable protecting group (e.g., Boc or Cbz) prior to the alkylation step. Subsequent deprotection would then yield the desired N1-ethylated product.

The following table summarizes potential strategies for achieving the desired substitution pattern:

SubstitutionStrategyKey Considerations
(R)-5-isopropyl Use of chiral starting materialAvailability and cost of enantiopure (R)-propane-1,2-diamine or a related chiral precursor.
Asymmetric catalysisDevelopment of a suitable catalyst and optimization of reaction conditions to achieve high enantioselectivity.
1-ethyl Use of N-ethylated diamine in MCRDirect incorporation of the ethyl group in a one-pot fashion.
N-alkylation of piperazin-2-onePotential for di-alkylation; requires a protection/deprotection sequence for regioselectivity.

Stereochemical Control and Enantiomeric Purity in Piperazin 2 One Synthesis

Principles of Diastereoselective and Enantioselective Synthesis Applied to Piperazin-2-ones

The asymmetric synthesis of chiral piperazin-2-ones is achieved through several advanced catalytic methods that create stereocenters with high levels of control. These strategies primarily involve the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Catalytic Asymmetric Synthesis: A prominent strategy is the palladium-catalyzed asymmetric hydrogenation of pyrazine-2-ols, which provides a direct route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org This method often involves a dynamic kinetic resolution process, where the hydrogenation of two rapidly equilibrating imine intermediates delivers the chiral product. dicp.ac.cn Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. nih.govnih.gov This approach allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govcaltech.edu Iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has also been successfully developed, affording chiral products with good enantioselectivities. dicp.ac.cnacs.org

These catalytic systems rely on chiral ligands that coordinate to the metal center, creating a chiral environment that directs the approach of the substrate and dictates the stereochemistry of the newly formed stereocenter. The choice of ligand, metal, and reaction conditions is crucial for achieving high yields and stereoselectivity.

MethodCatalyst/ReagentType of Piperazin-2-one (B30754)Stereoselectivity
Asymmetric HydrogenationPalladium complexesDisubstitutedHigh dr and ee (up to 90%) dicp.ac.cn
Asymmetric Allylic AlkylationPalladium/PHOX ligandsα-secondary and α-tertiaryGood to excellent ee nih.govcaltech.edu
Asymmetric HydrogenationIridium complexesSubstitutedGood ee dicp.ac.cnacs.org

Chiral Pool Synthesis and Auxiliaries: Beyond catalytic methods, chiral piperazin-2-ones are frequently synthesized from the "chiral pool," using readily available enantiopure starting materials like amino acids. dicp.ac.cnnih.gov This approach incorporates a pre-existing stereocenter into the final molecule. Additionally, chiral auxiliary-mediated reactions are employed, where a chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. These methods have been used in alkylations and dynamic resolutions to produce chiral piperazin-2-ones. dicp.ac.cn

Chiral Resolution Techniques for Piperazin-2-one Intermediates and Products

When a synthetic route produces a racemic or diastereomeric mixture of piperazin-2-ones, chiral resolution techniques are employed to separate the desired stereoisomer.

Kinetic Resolution: Kinetic resolution is a widely used method that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. In one example applied to piperidine (B6355638) derivatives, a chiral base system selectively deprotonates one enantiomer of a racemic mixture, allowing it to be functionalized while the other enantiomer remains unreacted. whiterose.ac.uk This principle can be extended to piperazin-2-one systems. A notable development is the kinetic resolution of N-heterocycles through catalytic N-acylation, which has been applied to piperazinones. dicp.ac.cn

Enzymatic Resolution: Enzymes are highly stereoselective catalysts that can differentiate between enantiomers with remarkable precision. Enzyme-mediated chiral resolution is a common method for preparing enantiopure piperazines and their precursors. caltech.edu Lipases, for instance, are frequently used to selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers.

Diastereomeric Crystallization: This classical resolution technique involves reacting a racemic mixture of a piperazin-2-one intermediate (often an amine or a carboxylic acid) with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers of the original compound. An efficient optical resolution of 2-methylpiperazine, a related structure, has been achieved by forming complexes with chiral host compounds, demonstrating the utility of this approach. researchgate.net

Analytical Techniques for Enantiomeric Excess Determination and Absolute Configuration Assignment

After synthesis or resolution, it is essential to determine the enantiomeric purity (enantiomeric excess, or ee) and the absolute configuration (the actual 3D arrangement of atoms) of the chiral piperazin-2-one.

Enantiomeric Excess (ee) Determination: The most common technique for determining the ee of chiral compounds is chiral High-Performance Liquid Chromatography (HPLC) . uma.esmdpi.com This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. mdpi.comunl.pt By comparing the peak areas in the chromatogram, the ratio of the enantiomers, and thus the ee, can be accurately calculated. uma.es HPLC systems can be coupled with various detectors, including UV, fluorescence, and circular dichroism (CD) detectors, to quantify the separated enantiomers. uma.es

Absolute Configuration Assignment: Determining the absolute stereochemistry (e.g., R or S configuration) is a critical final step.

X-ray Crystallography: This is considered the definitive method for determining absolute configuration. It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. nih.gov If a good quality crystal can be grown, this technique provides an unambiguous 3D structure of the molecule, confirming the spatial arrangement of all its atoms. whiterose.ac.uknih.gov

Chiroptical Spectroscopy: Methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive techniques for determining absolute configuration in solution. mdpi.comnih.gov These methods measure the differential absorption of left and right circularly polarized light. The experimental spectrum is then compared to a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. mdpi.comnih.gov

Microcrystal Electron Diffraction (MicroED): A newer technique, MicroED, can determine the absolute configuration from micro- or nanocrystals, which are often much easier to grow than the larger single crystals required for X-ray diffraction. nih.gov By co-crystallizing the target molecule with a chiral probe of known configuration, the absolute stereochemistry of the target can be unambiguously assigned. nih.gov

TechniquePurposePrinciple
Chiral HPLCEnantiomeric Excess (ee)Differential interaction of enantiomers with a chiral stationary phase leads to separation. uma.esmdpi.com
X-ray CrystallographyAbsolute ConfigurationDiffraction of X-rays by a single crystal provides the 3D atomic structure. nih.gov
Vibrational Circular Dichroism (VCD)Absolute ConfigurationMeasures differential absorption of circularly polarized infrared light; compared to theoretical calculations. nih.gov
Microcrystal Electron Diffraction (MicroED)Absolute ConfigurationElectron diffraction of microcrystals, often with a known chiral probe, to determine structure. nih.gov

Chemical Transformations and Functionalization of the Piperazin 2 One Core

Derivatization Strategies at Nitrogen and Carbon Positions of the Piperazin-2-one (B30754) Ring

The piperazin-2-one scaffold, as exemplified by (R)-1-Ethyl-5-isopropylpiperazin-2-one, offers multiple sites for derivatization, primarily at the N4 nitrogen and the C3 and C6 alpha-carbons to the carbonyl group. These modifications are key to creating libraries of compounds for various applications. thieme.deresearchgate.net5z.com

Nitrogen Atom Functionalization: The secondary amine at the N4 position is a prime site for introducing a wide array of substituents. Common derivatization strategies include:

N-Alkylation: This can be achieved through nucleophilic substitution reactions with various alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides introduces acyl groups, which can alter the electronic and steric properties of the molecule.

Reductive Amination: This two-step process involves the reaction with an aldehyde or ketone to form an iminium ion, which is then reduced to the corresponding N-alkyl derivative.

Carbon Atom Functionalization: The α-carbons (C3 and C6) to the carbonyl group can be functionalized through enolate chemistry. fiveable.meyoutube.comlibretexts.org

α-Alkylation: Deprotonation with a strong base generates an enolate, which can then react with an electrophile like an alkyl halide to introduce a substituent at the α-position. fiveable.meyoutube.com Palladium-catalyzed asymmetric allylic alkylation has been successfully used for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones. nih.govnih.gov

PositionDerivatization StrategyPotential ReagentsExpected Functional Group
N4N-AlkylationAlkyl halides (e.g., CH3I, BnBr)Tertiary amine
N4N-AcylationAcyl chlorides, AnhydridesAmide
C3/C6α-AlkylationLDA, Alkyl halidesSubstituted carbon center
C3/C6Asymmetric Allylic AlkylationPalladium catalyst, Allyl carbonatesChiral substituted carbon center

Reduction of Piperazin-2-ones to Chiral Piperazines and their Chemical Significance

The reduction of the amide carbonyl group in piperazin-2-ones provides a direct route to chiral piperazines, which are highly valuable building blocks in medicinal chemistry. rsc.orgrsc.orgnih.govacs.org Chiral piperazines are core components of many FDA-approved drugs. acs.org

The conversion of this compound to its corresponding piperazine (B1678402) can be accomplished using powerful reducing agents.

Lithium Aluminum Hydride (LAH): This is a common and effective reagent for the reduction of amides to amines. rsc.orgdicp.ac.cn

Borane (BH3): Borane complexes, such as BH3·THF or BH3·SMe2, are also widely used for the reduction of amides and lactams. rsc.org

The resulting chiral piperazine, (R)-1-Ethyl-5-isopropylpiperazine, retains the stereochemistry of the starting material and possesses two secondary amine functionalities that can be further derivatized, making it a versatile intermediate for the synthesis of complex molecules. The significance of chiral piperazines lies in their ability to introduce conformational rigidity and basic centers into drug candidates, which can lead to improved pharmacological properties. nih.govnih.govresearchgate.netthieme-connect.com

Starting MaterialReducing AgentProductSignificance of Product
This compoundLithium Aluminum Hydride (LAH)(R)-1-Ethyl-5-isopropylpiperazineChiral building block for drug discovery
This compoundBorane (BH3)(R)-1-Ethyl-5-isopropylpiperazineVersatile intermediate for complex synthesis

Ring-Opening and Ring-Expansion Reactions of Piperazin-2-one Derivatives

The cyclic amide (lactam) structure of the piperazin-2-one ring can undergo ring-opening reactions under certain conditions.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield a linear diamino acid derivative. acs.orgnih.gov For this compound, hydrolysis would result in the formation of N-(2-(ethylamino)propyl)alanine.

Ring-expansion reactions of piperazin-2-ones are less common but can be a strategy to access larger heterocyclic systems, such as diazepanones. While direct ring-expansion methods for piperazin-2-ones are not extensively documented, such transformations are known for other lactam systems and could potentially be adapted. Ring-opening of related DABCO (1,4-diazabicyclo[2.2.2]octane) derivatives is a known strategy to access piperazine structures. rsc.orgresearchgate.net

Development of Novel Piperazin-2-one Derivatives for Chemical Diversity

The piperazin-2-one scaffold serves as a versatile starting point for the creation of diverse chemical libraries. thieme.deresearchgate.netacs.org By combining the derivatization strategies discussed in section 4.1, a vast number of novel compounds can be generated. For instance, a combinatorial approach could be employed where a set of alkylating agents is reacted with the N4 position, followed by a series of α-alkylation reactions at the C3 or C6 positions. bohrium.com

Recent research has focused on developing efficient, one-pot syntheses of substituted piperazin-2-ones to accelerate the discovery of new bioactive molecules. acs.orgacs.org These methods often allow for the introduction of multiple points of diversity in a single synthetic sequence. The development of novel piperazine derivatives continues to be an active area of research, with new compounds being explored for a range of therapeutic applications. nih.govnih.govnih.govbgu.ac.il

Theoretical and Computational Investigations of Piperazin 2 One Structures and Reactivity

Quantum Chemical Calculations for Conformational Analysis and Stability

The conformational landscape of (R)-1-Ethyl-5-isopropylpiperazin-2-one is complex due to the flexibility of the six-membered ring and the rotation of its substituents. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring this landscape to identify stable conformers and determine their relative energies.

The piperazin-2-one (B30754) ring, similar to cyclohexane, can adopt several conformations, such as chair, boat, and twist-boat forms. For substituted piperazin-2-ones, the chair or pseudo-chair conformation is generally the most stable. The key determinant of conformational preference is the minimization of steric strain, primarily through the placement of bulky substituents in pseudo-equatorial positions to avoid unfavorable 1,3-diaxial interactions.

DFT calculations at levels such as B3LYP with a suitable basis set (e.g., 6-31G(d)) can be used to perform a potential energy surface scan by systematically rotating the bonds connected to the substituents. This process identifies all local minima (stable conformers) and transition states connecting them. Subsequent geometry optimization and frequency calculations provide the Gibbs free energies (ΔG) for each conformer, allowing for the prediction of their equilibrium populations at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

Conformer Isopropyl Group Orientation Ethyl Group Orientation Relative Gibbs Free Energy (ΔG) in kcal/mol Predicted Population at 298 K (%)
Conf-1 (Global Minimum) Equatorial Equatorial-like 0.00 >95
Conf-2 Axial Equatorial-like >3.0 <5

| Conf-3 (Twist-Boat) | - | - | >5.0 | <1 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Molecular Modeling and Simulation Studies for Structure-Reactivity Correlations

Molecular modeling techniques are essential for understanding how the three-dimensional structure of this compound influences its chemical reactivity and potential biological activity. These studies provide insights into electron distribution, steric accessibility, and dynamic behavior.

Molecular Electrostatic Potential (MEP): DFT calculations can generate MEP maps, which visualize the electrostatic potential on the electron density surface of the molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the lone pair of the N4 nitrogen, indicating these are sites prone to electrophilic attack. Conversely, the area around the carbonyl carbon would exhibit a positive potential (blue), marking it as a site for nucleophilic attack.

Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For this molecule, the HOMO is likely localized on the nitrogen atoms and the carbonyl oxygen, while the LUMO would be centered on the C=O π* antibonding orbital.

Molecular Dynamics (MD) Simulations: While quantum calculations provide static pictures of stable conformers, MD simulations offer a view of the molecule's dynamic behavior over time. nih.gov By simulating the motion of the molecule in a solvent or near a biological target (like an enzyme active site), MD can reveal how conformational changes and intermolecular interactions, such as hydrogen bonding, influence its reactivity and binding affinity. nih.gov Such simulations are crucial for establishing structure-activity relationships (SARs) by correlating specific structural features with biological outcomes. nih.govnih.gov

Computational Elucidation of Reaction Mechanisms and Stereoselectivity in Piperazin-2-one Synthesis

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions, particularly in understanding the origins of stereoselectivity in asymmetric synthesis. dicp.ac.cn For a chiral molecule like this compound, theoretical studies can explain why the (R)-enantiomer is preferentially formed.

The synthesis of chiral piperazin-2-ones can be achieved through various methods, such as the asymmetric hydrogenation of pyrazin-2-ol precursors or domino ring-opening cyclization reactions. rsc.orgacs.org DFT calculations can be employed to model the entire reaction pathway for these syntheses. This involves:

Locating Reactants, Intermediates, and Products: The geometries of all species along the reaction coordinate are optimized.

Identifying Transition States (TS): The highest energy point along the reaction pathway, the transition state, is located. A true TS has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. By comparing the activation energies for the pathways leading to the (R) and (S) enantiomers, the stereochemical outcome can be predicted. The pathway with the lower activation energy will be kinetically favored.

For instance, in a catalyst-controlled asymmetric reaction, computational models of the catalyst-substrate complex can reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonds) that stabilize the transition state leading to the (R)-product over the one leading to the (S)-product. This detailed understanding is invaluable for optimizing existing synthetic methods and designing new, more efficient catalysts. dicp.ac.cn

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Asymmetric Synthesis Step

Reaction Pathway Transition State Activation Energy (ΔG‡) in kcal/mol Predicted Product Ratio (R:S)
Pathway to (R)-isomer TS-R 15.2 ~95:5

| Pathway to (S)-isomer | TS-S | 17.0 | |

Note: This table provides a hypothetical example to illustrate how lower activation energy for one pathway leads to the preferential formation of one stereoisomer.

Prediction of Spectroscopic Properties and Chiroptical Behavior

Computational methods are widely used to predict various spectroscopic properties, which serve as a powerful tool for structural confirmation and characterization, especially for novel compounds.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, has become a standard for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govbohrium.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data can confirm the proposed structure and conformational assignment.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies using DFT allows for the prediction of infrared (IR) and Raman spectra. researchgate.netresearchgate.net This helps in the assignment of experimental spectral bands to specific molecular motions (e.g., C=O stretch, N-H bend), providing further structural confirmation.

Chiroptical Spectroscopy: For chiral molecules, chiroptical methods are indispensable for determining the absolute configuration. Time-dependent DFT (TD-DFT) is the most common method for predicting chiroptical properties. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light. TD-DFT can calculate the ECD spectrum for a specific enantiomer, such as the (R)-isomer. nih.gov The calculated spectrum, with its characteristic positive and negative Cotton effects, can then be compared to the experimental spectrum. A match between the two confirms the absolute configuration of the synthesized compound. mdpi.com

Optical Rotation (OR): The specific rotation of a chiral molecule at a given wavelength (often the sodium D-line, 589 nm) can also be calculated. This provides another piece of data to correlate with experimental measurements for assigning the absolute configuration.

These computational predictions are not only crucial for characterizing the final product but also for understanding its electronic structure and how it interacts with light. rsc.org

Advanced Applications of Chiral Piperazin 2 One Scaffolds in Organic Synthesis

Utilization as Chiral Building Blocks for Complex Molecular Architectures

There is currently no publicly available research that demonstrates the utilization of (R)-1-Ethyl-5-isopropylpiperazin-2-one as a chiral building block in the synthesis of complex molecular architectures. The potential for its use in this capacity is high, given its stereodefined center and functional handles. In theory, the secondary amine and the carbonyl group could be manipulated to build larger, more complex structures. For instance, the amine could be acylated or alkylated, and the carbonyl group could be reduced or serve as a handle for further transformations. However, without specific examples from the literature, any discussion of its application remains speculative.

Application in the Development of New Asymmetric Catalysts and Chiral Ligands

The development of novel chiral ligands and asymmetric catalysts is a cornerstone of modern organic synthesis. Chiral piperazin-2-one (B30754) scaffolds have been investigated for this purpose due to their rigid conformation and the positioning of their nitrogen atoms, which can coordinate to metal centers.

Despite this general interest, there are no specific reports on the application of This compound in the development of new asymmetric catalysts or chiral ligands. Research in this area would involve modifying the piperazin-2-one structure, for example, by introducing coordinating groups, and then evaluating the resulting complex in stereoselective reactions. The absence of such studies for the title compound means that its potential in this field is yet to be explored and documented.

Role in Combinatorial Synthesis and Chemical Space Exploration

Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening and drug discovery. The piperazin-2-one core is well-suited for this approach due to its multiple points of diversification.

However, a review of the literature indicates that This compound has not been specifically reported as a scaffold in combinatorial synthesis or for the exploration of chemical space. While the general methodology for creating libraries of piperazin-2-one derivatives is established, there are no published libraries that have utilized this particular enantiomerically pure starting material.

Incorporation into Advanced Materials and Supramolecular Assemblies

The incorporation of chiral molecules into advanced materials and supramolecular assemblies can impart unique properties, such as chiroptical responses or stereoselective recognition capabilities. The defined stereochemistry of This compound makes it a theoretical candidate for such applications.

Nevertheless, there is no scientific literature available that describes the incorporation of This compound into advanced materials or supramolecular assemblies. Research in this area would involve, for example, polymerizing the molecule or using it as a component in self-assembling systems. This remains a hypothetical application without any supporting research findings.

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthetic route for (R)-1-Ethyl-5-isopropylpiperazin-2-one?

  • Methodology : Begin by referencing established protocols for analogous piperazinone derivatives, such as optimizing reaction conditions (e.g., solvent, temperature, catalyst) based on yield data from similar compounds . Use chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) to isolate the (R)-enantiomer. Validate purity via NMR and mass spectrometry, ensuring compliance with crystallographic standards for stereochemical confirmation .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodology : Prioritize 1^1H/13^{13}C NMR to confirm molecular structure and stereochemistry. Pair this with FTIR to identify functional groups (e.g., carbonyl at ~1700 cm1^{-1}). Use chiral stationary-phase HPLC to verify enantiomeric purity (>99% ee) and compare retention times with racemic mixtures. X-ray crystallography is recommended for absolute configuration determination .

Q. How should researchers optimize reaction conditions for scale-up synthesis while maintaining enantiomeric purity?

  • Methodology : Conduct fractional factorial experiments to assess variables (e.g., temperature, catalyst loading, solvent polarity). Monitor enantioselectivity using real-time chiral HPLC. For scalability, prioritize solvents with low toxicity and high recyclability (e.g., ethanol/water mixtures). Cross-validate results with kinetic studies to identify rate-limiting steps .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding assays?

  • Methodology : Use molecular docking simulations to predict interactions with target receptors (e.g., GPCRs). Validate experimentally via competitive binding assays, comparing the (R)-enantiomer with its (S)-counterpart. Employ isothermal titration calorimetry (ITC) to quantify binding affinity differences. Address discrepancies between computational and experimental data by revisiting force-field parameters .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodology : Conduct a systematic literature review using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify confounding variables (e.g., assay type, cell lines). Perform meta-analysis with standardized normalization protocols (e.g., IC50_{50} values adjusted for assay conditions). Replicate key studies under controlled conditions to isolate variables .

Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology : Synthesize analogs with modifications at the ethyl/isopropyl groups or piperazinone core. Test analogs in parallel biological assays (e.g., enzyme inhibition, cytotoxicity). Use multivariate analysis (e.g., PCA or QSAR models) to correlate structural features with activity. Validate predictions via crystallographic studies of ligand-receptor complexes .

Q. What experimental and computational approaches validate the metabolic stability of this compound in preclinical models?

  • Methodology : Perform in vitro hepatic microsomal assays to assess Phase I/II metabolism. Use LC-MS/MS to identify metabolites. Complement with in silico tools (e.g., ADMET Predictor™) to predict bioavailability and toxicity. Cross-reference results with in vivo pharmacokinetic studies in rodent models, ensuring ethical compliance in experimental design .

Q. How can researchers address limitations in chiral synthesis yield while maintaining cost-effectiveness?

  • Methodology : Evaluate asymmetric catalysis (e.g., chiral organocatalysts or transition-metal complexes) to enhance enantioselectivity. Optimize catalyst recovery via immobilization techniques (e.g., silica-supported catalysts). Conduct life-cycle assessment (LCA) to balance environmental and economic factors .

Methodological Frameworks

  • Data Analysis : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address knowledge gaps .
  • Experimental Design : Adhere to pharmacopeial standards for compound characterization (e.g., USP-NF protocols for purity and stability testing) .
  • Ethical Compliance : Document ethical approvals for in vivo studies, including animal welfare protocols and data anonymization for human-derived samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.